Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide
Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide
Executive Summary
In modern medicinal chemistry and drug development, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide (CAS: 1210911-04-8) [1] represents a highly specialized, dual-functional scaffold. It combines the steric complexity and metabolic stability of a substituted tetrahydropyran (THP) ring with the electronic versatility of a pyridine N-oxide.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic vector. The N-oxide moiety serves a critical dual purpose: it significantly enhances the aqueous solubility of the lipophilic framework, and it acts as a traceless, highly regioselective directing group for late-stage C-H functionalization[2]. Because the C4 position of the pyridine ring is blocked by the bulky THP group, this molecule is primed for precision functionalization at the C2 and C6 positions, making it an invaluable precursor for complex biaryl kinase inhibitors and GPCR ligands.
Physicochemical Profiling & Structural Causality
Understanding the physicochemical baseline of this compound is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core metrics and the causality behind their pharmacological relevance[3].
| Property | Value | Causality / Impact on Drug Development |
| CAS Number | 1210911-04-8 | Unique registry identifier for library procurement and patent mapping[1]. |
| Molecular Formula | C12H17NO2 | Establishes the exact mass (207.13 m/z) required for precise LC-MS reaction tracking. |
| Molecular Weight | 207.27 g/mol | Fits perfectly within the "Rule of 3" for fragment-based drug discovery, allowing ample room for downstream elaboration. |
| Topological Polar Surface Area (TPSA) | ~34.5 Ų | The N-oxide (~25.5 Ų) and ether (~9.0 Ų) provide sufficient polarity to offset the lipophilic dimethyl groups, ensuring favorable aqueous solubility without violating membrane permeability limits. |
| Hydrogen Bond Acceptors (HBA) | 2 | The N-oxide and ether oxygens act as critical interaction nodes for target protein binding pockets. |
| Rotatable Bonds | 1 | High rigidity minimizes entropic penalty upon target binding, increasing overall binding affinity. |
Stereochemical Architecture
The 2,6-dimethyl-tetrahydropyran (THP) ring introduces significant stereochemical complexity. The ring contains three stereocenters (C2, C4, and C6).
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Thermodynamic Preference: The cis-2,6-dimethyl configuration is overwhelmingly preferred because it allows both methyl groups to occupy equatorial positions within the THP chair conformation, minimizing 1,3-diaxial steric clashes.
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C4-Substitution: The attachment of the pyridine N-oxide at the C4 position introduces another conformational variable. To avoid severe steric strain with the axial protons of the THP ring, the bulky pyridine N-oxide group will exclusively adopt an equatorial orientation.
Fig 1: Stereochemical conformational analysis of the 2,6-dimethyl-tetrahydropyran ring.
Mechanistic Reactivity: The N-Oxide as a Directing Group
Unactivated pyridines are notoriously poor substrates for electrophilic aromatic substitution and transition-metal catalyzed cross-coupling due to the electron-withdrawing nature of the nitrogen atom and its tendency to poison metal catalysts via strong coordination.
Converting the pyridine to an N-oxide fundamentally alters this reactivity profile[2]. The N-oxide oxygen acts as an excellent coordinating ligand for Palladium(II) catalysts. Once coordinated, the Pd(II) center is brought into close proximity to the C2 (and C6) protons. Through a Concerted Metalation-Deprotonation (CMD) mechanism—typically assisted by an internal base like acetate or carbonate—the C-H bond is cleaved, forming a stable palladacycle[4]. Because the C4 position is blocked by the THP ring, this molecule is an ideal substrate for exclusive C2/C6 functionalization.
Fig 2: Catalytic cycle of Pd-catalyzed C2-arylation directed by the pyridine N-oxide moiety.
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a specific analytical checkpoint to confirm causality and progress.
Protocol 1: Regioselective C2-Arylation via Pd-Catalyzed C-H Activation
This protocol adapts the foundational methodologies established by Fagnou and Chang for the direct arylation of pyridine N-oxides[4][5].
Reagents:
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4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide (1.0 equiv)
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Aryl Iodide or Bromide (1.5 equiv)
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Pd(OAc)₂ (10 mol%) - Pre-catalyst; acetate ligands are mandatory for the CMD step.
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Ag₂CO₃ (2.0 equiv) - Acts as both a base to assist deprotonation and a halide scavenger to drive the catalytic cycle forward.
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Toluene or p-Xylene (0.1 M)
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the N-oxide, Aryl Halide, Pd(OAc)₂, and Ag₂CO₃.
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Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
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Solvent Addition: Add anhydrous solvent via syringe. Seal the tube tightly.
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Heating: Submerge the reaction vessel in a pre-heated oil bath at 110–130 °C. Stir vigorously for 12–16 hours.
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Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure.
Self-Validation Checkpoint:
In-Process (TLC): Run a TLC using DCM:MeOH (9:1). The starting N-oxide is highly polar and will sit near the baseline ( Rf≈0.15 ). The successful C2-arylation adds lipophilic bulk, pushing the product spot higher ( Rf≈0.40 ).
Post-Process (NMR): In the 1 H NMR spectrum, the symmetric doublet of the starting material's α -protons (H2/H6) will disappear, replaced by an asymmetric coupling pattern, confirming mono-arylation at the C2 position.
Protocol 2: Mild Photocatalytic Deoxygenation to the Parent Pyridine
Once the C2 position is functionalized, the N-oxide directing group is often removed. Traditional methods (e.g., PCl₃) are harsh and can cause side reactions. This protocol utilizes a modern, mild TiO₂ photocatalytic system using oxalic acid as a clean hydrogen source[6].
Reagents:
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C2-Arylated Pyridine N-oxide (1.0 equiv)
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TiO₂ powder (Evonik P25, 50 mg per mmol) - Noble-metal-free photocatalyst.
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Oxalic Acid (3.0 equiv) - Serves as a traceless hydrogen source and maintains an acidic environment to prevent over-reduction[6].
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Deionized Water/Acetonitrile (1:1 v/v)
Step-by-Step Methodology:
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Preparation: Dissolve the N-oxide and oxalic acid in the solvent mixture in a quartz or borosilicate glass vial.
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Catalyst Addition: Add the TiO₂ powder. Sonicate for 5 minutes to ensure a uniform suspension.
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Irradiation: Purge the suspension with Argon for 10 minutes. Irradiate the mixture with a 320 nm UV LED or a standard UVA lamp at room temperature for 2–4 hours under continuous stirring.
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Workup: Filter the mixture through a 0.22 μ m PTFE syringe filter to recover the TiO₂ catalyst. Basify the filtrate with saturated NaHCO₃ and extract with DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate.
Self-Validation Checkpoint:
In-Process (TLC): Using Hexane:EtOAc (1:1), the N-oxide will not move from the baseline. The deoxygenated parent pyridine will migrate rapidly ( Rf≈0.6 ).
Post-Process (IR & NMR): IR spectroscopy will show the complete disappearance of the strong N-O stretching band (~1200-1250 cm −1 ). In 1 H NMR, the remaining α -proton (H6) will undergo a diagnostic downfield shift from ~8.2 ppm (shielded by N-oxide) to ~8.6 ppm (deshielded in the parent pyridine).
References
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[1] Glr Innovations. 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide 90%. Retrieved from:[Link]
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[2] IntechOpen. Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. Retrieved from: [Link]
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[5] ACS Publications. Pd(II)-Catalyzed Pyridine N-Oxides Directed Arylation of Unactivated Csp3–H Bonds. Retrieved from: [Link]
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[4] Journal of the American Chemical Society (Fagnou et al.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Retrieved from: [Link]
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[6] ACS Publications. Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source. Retrieved from:[Link]
Sources
- 1. Glr Innovations [tracking.inqcrm.in]
- 2. Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation | IntechOpen [intechopen.com]
- 3. 1210911-04-8 CAS MSDS (4-(2,6-DIMETHYL-TETRAHYDRO-PYRAN-4-YL)-PYRIDINE 1-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
